5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide - 422547-70-4

5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide

Catalog Number: EVT-3004855
CAS Number: 422547-70-4
Molecular Formula: C18H17F3N2O3S
Molecular Weight: 398.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (34)

Compound Description: This compound is a potent γ-secretase inhibitor designed for potential use in Alzheimer's disease. It incorporates a substituted hydrocinnamide C-3 side chain with a syn combination of α-alkyl or aryl and β-hydroxy substituents, leading to high potency (IC50 = 0.06 nM). []

Relevance: While not directly analogous in structure to 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, this compound shares the 3,4-difluorophenyl moiety. Additionally, both compounds are designed for therapeutic purposes, highlighting the importance of this specific substitution pattern in medicinal chemistry. [https://www.semanticscholar.org/paper/d5e6e8bb34b2e848fe67e3483732aaa9f3b36413] []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier analogs. It displays 24-fold selectivity between Akt1 and Akt2 and shows promising anticancer activity. [, ]

Relevance: This compound also features the 3,4-difluorophenyl substituent, linked to a piperidine ring. Although the core structure differs from 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, the presence of the 3,4-difluorophenyl group and the benzamide moiety suggests a potential shared pharmacophore for interacting with specific biological targets. [https://www.semanticscholar.org/paper/cd18a6ff2a594351fc2c5bee2161365f9bcddd5e] [], [https://www.semanticscholar.org/paper/2c35c7f5100fc24f2eb55aea234d47d9d81650fc] []

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

Compound Description: This compound's structure has been characterized through X-ray crystallography, revealing specific dihedral angles between the aromatic rings and the acetamide group. []

Relevance: This compound, like 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, contains the N-(3,4-difluorophenyl)acetamide core structure. This structural similarity suggests potential shared chemical properties and possible overlaps in their biological activity profiles. [https://www.semanticscholar.org/paper/d37b63a34c28f9c0936ba194bffcae5911fc3cf2] []

2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide

Compound Description: Similar to its bromo-analog, this compound has been structurally characterized, highlighting dihedral angles and intermolecular interactions in the crystal lattice. []

Relevance: This compound shares the N-(3,4-difluorophenyl)acetamide core structure with 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide. The difference lies in the 4-substituent on the phenyl ring (chloro vs. bromo), allowing for the investigation of the influence of halogen substitution on the compound's properties. [https://www.semanticscholar.org/paper/ab95d7ef50ef034aee68cb8761e3e1a82bb749a2] []

N-[4-(2,4-Difluoro­phen­yl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thia­zol-2-yl]-2-fluoro­benzamide

Compound Description: Synthesized as a potential fungicidal agent, this compound's structure has been determined, revealing key structural features, such as dihedral angles between the rings. []

Relevance: This compound shares the 2-fluoro­benzamide moiety with 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide. This common structural element suggests a possible similar binding mode for interacting with certain biological targets, despite the different overall structures. [https://www.semanticscholar.org/paper/0b149506c9deb29963d0254ea0b0f884b247ba34] []

Vemurafenib (PLX4032)

Compound Description: Vemurafenib is a small-molecule BRAF inhibitor approved for treating metastatic melanoma with the BRAFV600E mutation. Its distribution to the central nervous system is restricted by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). []

Relevance: Vemurafenib contains a 2,4-difluorophenyl group, which is an isomer of the 3,4-difluorophenyl group present in 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide. This similarity highlights the importance of difluorophenyl substitutions in designing bioactive molecules. [https://www.semanticscholar.org/paper/31f73dd65a35e6ed938b22a4d1d41654692f3252] []

(S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole (57)

Compound Description: This compound is a promising lead for developing drugs against human African trypanosomiasis. It exhibits potent in vitro activity, good metabolic stability, and brain penetration, leading to cures in murine models of the disease. []

Relevance: This compound shares the 3,4-difluorophenyl substituent with 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide. The presence of this specific substitution in a compound with demonstrated biological activity further emphasizes its relevance in drug design. [https://www.semanticscholar.org/paper/0d6e8df101d1eb1bbc138169ec1537d9e48cc0b1] []

Properties

CAS Number

422547-70-4

Product Name

5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide

IUPAC Name

5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide

Molecular Formula

C18H17F3N2O3S

Molecular Weight

398.4

InChI

InChI=1S/C18H17F3N2O3S/c19-15-8-6-13(27(25,26)23-11-3-1-2-4-11)10-14(15)18(24)22-12-5-7-16(20)17(21)9-12/h5-11,23H,1-4H2,(H,22,24)

InChI Key

ZSAVPNCDVFOTNN-UHFFFAOYSA-N

SMILES

C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.